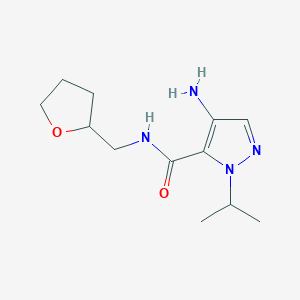

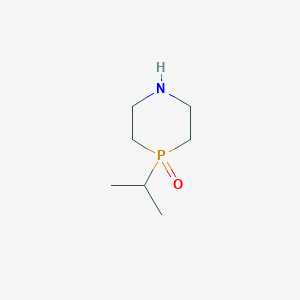

![molecular formula C12H18N2O2 B2843942 1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-2',5'-dione CAS No. 6929-30-2](/img/structure/B2843942.png)

1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-2',5'-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-2',5'-dione, often referred to as TMSI, is a heterocyclic compound with a wide range of applications in organic synthesis and medicinal chemistry. It has been used as a synthetic intermediate in the manufacture of various pharmaceuticals, as well as in the synthesis of other heterocyclic compounds. TMSI is also known to possess antiviral, antibacterial, and antifungal properties, which have been explored in various scientific studies.

Applications De Recherche Scientifique

Antimicrobial Potential

A study synthesized different imidazolidine-2,4-dione derivatives, including spirohydantoins, and examined their in vitro antimicrobial activity. The compounds showed moderate antibacterial and weak antifungal activities, with fused bicyclic hydantoin derivatives displaying the highest inhibitory activity. These findings suggest these derivatives could serve as drug-like candidates for further biological evaluations (Šmit et al., 2022).

Synthesis and Structural Analysis

Research on the synthesis of spiro heterocyclic compounds, including spiro-(imidazolidine-4,3'-indoline)-2,2',5-triones, provides insights into chemical reactions and potential applications in creating novel compounds with unique properties (Otomasu et al., 1975).

Cytotoxicity and ROS Generation

Another study focused on the synthesis of dispirooxindoles based on 2-selenoxo-imidazolidin-4-ones. These selenium-containing compounds exhibited cytotoxic activity similar to oxygen and sulfur-containing derivatives, with certain compounds showing considerable in vitro cytotoxicity. This research highlights the potential of these compounds in cancer therapy, specifically through ROS generation mechanisms (Novotortsev et al., 2021).

Anticancer Properties

Investigation into novel spirohydantoin compounds revealed their potential as cancer therapeutic agents. The study demonstrated the compounds' ability to induce growth inhibition followed by apoptosis in leukemia cells, suggesting their use in leukemia therapy (Kavitha et al., 2009).

Stereoselective Synthesis

The research on selective synthesis of (Z)-2-enynyl-2-hydroxy-imidazolidine-4,5-diones through Cu(I)-mediated multicomponent coupling of terminal alkynes, carbodiimides, and oxalyl chloride opens new pathways for creating highly functionalized spiro heterocyclic compounds (Zhao et al., 2014).

Orientations Futures

Propriétés

IUPAC Name |

1,7,7-trimethylspiro[bicyclo[2.2.1]heptane-2,5'-imidazolidine]-2',4'-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-10(2)7-4-5-11(10,3)12(6-7)8(15)13-9(16)14-12/h7H,4-6H2,1-3H3,(H2,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNLWSSZADRGRKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C3(C2)C(=O)NC(=O)N3)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethoxyphenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2843862.png)

![2-azido-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2843864.png)

![9-Methyl-9-azabicyclo[4.2.1]nonan-3-one](/img/structure/B2843868.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2843874.png)

![N-Ethyl-N-[2-[[1-(morpholine-4-carbonyl)cyclohexyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2843875.png)

![2-(4-methoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2843877.png)